Ethyl-(Z)-2,3-dibromopropenoate
Description
Contextual Significance within Organic Synthesis
The significance of Ethyl-(Z)-2,3-dibromopropenoate in organic synthesis lies in its ability to act as a versatile three-carbon building block. The two bromine atoms can be selectively or sequentially replaced by various nucleophiles, leading to the introduction of diverse functionalities. This selective reactivity is a cornerstone of modern organic synthesis, enabling the controlled construction of complex molecular architectures. nih.gov
A common synthetic route to this compound involves the reaction of 2,3-dibromoacrylic acid with ethanol. youtube.comyoutube.com The related compound, ethyl 2,3-dibromopropionate, can be synthesized by the bromination of ethyl acrylate (B77674). nih.gov This accessibility further enhances its utility in research and development.
Scope of Research on Brominated Propenoate Derivatives
Research into brominated propenoate derivatives, including this compound, is extensive and multifaceted. These compounds are key starting materials for the synthesis of a wide range of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, they are employed in the synthesis of pyrimidine (B1678525) derivatives, which are important scaffolds in medicinal chemistry.
Furthermore, the reactivity of brominated propenoates makes them valuable in the development of new synthetic methodologies. Their participation in cycloaddition reactions, such as [3+2] cycloadditions, provides efficient routes to five-membered heterocyclic rings like pyrazoles and triazoles. youtube.commdpi.com These reactions are often stereoselective, allowing for the controlled synthesis of specific isomers, which is crucial for the development of new drugs and materials. google.com
Historical Development of Research on the Compound
Early research likely focused on the fundamental reactivity of these compounds, exploring their reactions with various nucleophiles and their potential for polymerization. The advent of modern spectroscopic techniques in the mid-20th century would have been instrumental in definitively characterizing the (Z)-isomer and understanding its stereochemistry. The subsequent development of stereoselective synthesis methods has further expanded the utility of compounds like this compound, allowing for more precise control over the three-dimensional structure of the final products. The ongoing exploration of their role in synthesizing complex natural products and pharmaceutical agents underscores their enduring importance in organic chemistry. researchgate.netnih.govmdpi.com
Detailed Research Findings
The utility of this compound is best illustrated through its application in the synthesis of various molecular scaffolds.
Table 2: Applications of this compound in Synthesis
| Target Compound Class | Reaction Type | Significance |
| Heterocycles (e.g., Pyrimidines, Pyrrolidones) | Nucleophilic Substitution / Cyclization | Core structures in pharmaceuticals. google.com |
| Five-membered Heterocycles (e.g., Triazoles) | [3+2] Cycloaddition | Efficient, stereoselective synthesis of important heterocycles. mdpi.comnih.gov |
| Functionalized Alkenes | Cross-coupling Reactions | Introduction of new carbon-carbon bonds. |
This table is interactive. You can sort and filter the data.
Recent research has focused on leveraging the unique reactivity of this compound and related compounds for the stereoselective synthesis of complex molecules. For example, the development of catalytic systems for the asymmetric synthesis of functionalized alkenes has been a significant area of investigation. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the desired product.
The application of this compound as a precursor for pharmaceutical intermediates continues to be an active area of research. Its ability to introduce both bromine and an ester group into a molecule provides a handle for further chemical modifications, making it a valuable tool in the drug discovery process. google.com
Structure
3D Structure
Properties
Molecular Formula |
C5H6Br2O2 |
|---|---|
Molecular Weight |
257.91 g/mol |
IUPAC Name |
ethyl (Z)-2,3-dibromoprop-2-enoate |
InChI |
InChI=1S/C5H6Br2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3/b4-3- |
InChI Key |
RCZNRJVVXOOAHG-ARJAWSKDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/Br)/Br |
Canonical SMILES |
CCOC(=O)C(=CBr)Br |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations
IUPAC Designation and Structural Elucidation Challenges
The systematic name for Ethyl-(Z)-2,3-dibromopropenoate, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is ethyl (2Z)-2,3-dibromoprop-2-enoate . This name precisely describes its molecular structure: an ethyl ester of a three-carbon propenoic acid backbone, substituted with bromine atoms at the second and third carbon positions. The "(2Z)" designation is crucial as it specifies the stereochemistry around the carbon-carbon double bond, where the highest priority substituents on each carbon atom are on the same side of the double bond. In this case, the bromine atom at C2 and the bromine atom at C3 are on the same side.
The structural elucidation of this compound relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure and assigning the stereochemistry. magritek.comnih.gov However, challenges can arise in unequivocally distinguishing between the (Z) and (E) isomers, especially in mixtures.
Key Spectroscopic Features for Structural Elucidation:
¹H NMR Spectroscopy: The chemical shift of the vinyl proton (if present in related structures) and the coupling constants between vicinal protons are critical. For trisubstituted alkenes like this compound, which lacks a vinyl proton, the focus shifts to the ethyl group signals and their potential subtle differences between isomers.
¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons (C2 and C3) are sensitive to the stereochemical environment. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the ¹³C NMR chemical shifts for both (Z) and (E) isomers, and these calculated values can be compared with experimental data to aid in the assignment. researchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide definitive evidence for the spatial proximity of atoms. For this compound, an NOE correlation between the protons of the ethyl group and one of the bromine atoms (observed through its effect on neighboring protons) could help confirm the (Z) configuration. The absence of such a correlation where one would be expected for the (E) isomer can be equally informative. researchgate.net
A significant challenge lies in obtaining pure samples of each isomer to serve as analytical standards. Without pure standards, the assignment of spectra can be ambiguous. Synthesis methods may produce a mixture of isomers, necessitating efficient separation techniques to isolate the desired (Z)-isomer for definitive characterization. researchgate.net
Table 1: Hypothetical Spectroscopic Data for Isomer Comparison
| Spectroscopic Data | This compound | Ethyl-(E)-2,3-dibromopropenoate |
| ¹H NMR (ppm) | δ 1.35 (t, 3H), 4.30 (q, 2H) | δ 1.38 (t, 3H), 4.35 (q, 2H) |
| ¹³C NMR (ppm) | δ 14.1, 62.5, 118.0, 125.0, 162.0 | δ 14.2, 62.8, 119.5, 126.5, 161.8 |
| Key NOE Correlation | Possible between ethyl protons and C3-Br | Expected between ethyl protons and C2-Br |
Note: This table is illustrative and based on general principles of NMR spectroscopy for geometric isomers. Actual values may vary.
Importance of (Z)-Stereoisomerism in Reactivity and Synthesis
The stereochemistry of the double bond in this compound plays a profound role in its chemical reactivity and its utility in stereoselective synthesis. The specific spatial arrangement of the bromine atoms and the ester group dictates the molecule's electronic properties and steric environment, which in turn influences how it interacts with other reagents.
In reactions such as cycloadditions , the (Z)-configuration can lead to specific stereochemical outcomes in the products. For instance, in [3+2] cycloaddition reactions, the approach of a 1,3-dipole is influenced by the stereochemistry of the alkene. The less stable (Z)-isomer of a substituted alkene can sometimes be more reactive than the more stable (E)-isomer due to higher ground-state energy. nih.gov This differential reactivity is a key principle in stereoselective synthesis, allowing for the formation of a desired stereoisomer of the product. nih.govmdpi.com
The electrophilic nature of the double bond, enhanced by the two electron-withdrawing bromine atoms, makes this compound a good substrate for nucleophilic attack and a valuable component in various coupling reactions. rsc.orgresearchgate.net The (Z)-stereochemistry can influence the regioselectivity and stereoselectivity of these reactions, affording access to complex molecular architectures that would be difficult to obtain otherwise. For example, the relative positioning of the bromine atoms can direct the approach of a nucleophile or an organometallic reagent to a specific face of the molecule.
Research Findings on the Reactivity of Related (Z)-Isomers:
Studies on related nitroalkenes have shown that (Z)-isomers can exhibit different reactivity and selectivity in cycloaddition reactions compared to their (E)-counterparts. nih.govmdpi.com This is often attributed to a combination of steric and electronic factors.
In the synthesis of heterocyclic compounds, the stereochemistry of the starting alkene is often transferred to the final product. The use of a pure (Z)-isomer like this compound can be critical for obtaining a single stereoisomer of the target heterocycle. nih.gov
Table 2: Influence of Stereoisomerism on a Hypothetical Reaction
| Reactant Isomer | Reaction Type | Product Stereochemistry | Relative Rate |
| This compound | [3+2] Cycloaddition | Predominantly syn | Faster |
| Ethyl-(E)-2,3-dibromopropenoate | [3+2] Cycloaddition | Predominantly anti | Slower |
Note: This table represents a plausible scenario based on known principles of stereoselective reactions.
Isomeric Purity Assessment and Stereochemical Integrity
Ensuring the isomeric purity and maintaining the stereochemical integrity of this compound is crucial for its effective use in synthesis, particularly when the desired product's biological activity or material properties are dependent on a specific stereochemistry. libretexts.org
The primary methods for assessing isomeric purity include:
Quantitative NMR (QNMR): QNMR can be used to determine the ratio of (Z) to (E) isomers in a sample by integrating the signals that are unique to each isomer. libretexts.org This method is powerful as it does not necessarily require the isolation of pure isomers for calibration, provided that distinct and well-resolved signals are available for each. magritek.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chromatographic techniques are highly effective for separating geometric isomers. By developing a suitable chromatographic method, the (Z) and (E) isomers can be separated, and their relative amounts can be quantified by the area of their respective peaks. The use of chiral stationary phases is not necessary for separating geometric isomers, but a high-resolution column is often required.
Maintaining stereochemical integrity involves controlling the reaction and purification conditions to prevent isomerization. The (Z)-isomer may be thermodynamically less stable than the (E)-isomer, and isomerization can be promoted by factors such as heat, light (UV irradiation), or the presence of acids, bases, or radical initiators. researchgate.net Therefore, synthetic and purification steps should be conducted under mild conditions to preserve the desired (Z)-geometry. Monitoring the isomeric ratio throughout the synthetic sequence using the analytical techniques mentioned above is a critical aspect of quality control.
Table 3: Analytical Methods for Isomeric Purity Assessment
| Analytical Method | Principle of Measurement | Advantages | Limitations |
| Quantitative NMR (QNMR) | Integration of distinct signals for each isomer. | Non-destructive, provides structural information, no calibration with pure isomers needed if signals are well-resolved. | Lower sensitivity compared to chromatography, signal overlap can be an issue. magritek.comlibretexts.org |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution, high sensitivity, well-established technique. | Compound must be volatile and thermally stable. |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High resolution, applicable to non-volatile compounds, various detection methods available. | Can be more time-consuming and require more solvent than GC. |
Synthetic Methodologies for Ethyl Z 2,3 Dibromopropenoate
Strategies for Carbon-Carbon Double Bond Formation and Stereocontrol
The synthesis of Ethyl-(Z)-2,3-dibromopropenoate hinges on the effective formation of a carbon-carbon double bond with specific stereochemistry. Several key strategies have been developed to achieve this, each with its own advantages and limitations.
Stereoselective Bromination of Propiolates and Related Alkynes
One of the most direct routes to this compound involves the stereoselective bromination of ethyl propiolate. The addition of bromine across the triple bond of an alkyne can, in principle, yield both (E)- and (Z)-isomers. However, by carefully controlling the reaction conditions and employing specific reagents, it is possible to favor the formation of the desired (Z)-isomer.
Alternative methods for the regio- and stereoselective bromination of alkynes have been explored using a bromide/bromate (B103136) couple, such as a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO3), in an aqueous acidic medium. rsc.org This approach offers a stable, non-hazardous, and inexpensive alternative to using liquid bromine directly. rsc.org
Elimination Reactions from Saturated Brominated Precursors
An alternative strategy involves elimination reactions from a saturated precursor, such as ethyl 2,2,3-tribromopropanoate. By treating this precursor with a suitable base, a molecule of hydrogen bromide (HBr) can be eliminated to form the carbon-carbon double bond. The choice of base and reaction conditions is critical in directing the stereochemical outcome of the elimination.
The two primary mechanisms for elimination reactions are E1 and E2. libretexts.org The E2 mechanism is a single-step, concerted process where the base removes a proton and the leaving group departs simultaneously. lumenlearning.commasterorganicchemistry.com This mechanism often requires a strong base and a specific anti-periplanar arrangement of the proton and the leaving group. lumenlearning.comlibretexts.org The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate. libretexts.orglumenlearning.com It is typically favored with weak bases and secondary or tertiary alkyl halides. lumenlearning.com The stereoselectivity of E1 reactions is often lower, leading to mixtures of cis and trans isomers. lumenlearning.com For the synthesis of this compound, controlling the stereochemistry to favor the (Z)-isomer is a key challenge.
| Elimination Mechanism | Key Features |
| E2 | Bimolecular, concerted, requires a strong base, stereospecific (anti-periplanar). lumenlearning.commasterorganicchemistry.comlibretexts.org |
| E1 | Unimolecular, stepwise (carbocation intermediate), favored by weak bases, often not stereoselective. libretexts.orglumenlearning.com |
Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product of an elimination reaction. libretexts.orglibretexts.org However, the use of bulky bases can lead to the formation of the less substituted alkene (Hofmann product). libretexts.org
Olefination Reactions with Brominated Phosphonates or Phosphoranes
Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, provide powerful tools for the stereoselective synthesis of alkenes. tcichemicals.comnih.gov In the context of this compound synthesis, this would involve reacting a suitable carbonyl compound with a brominated phosphonate (B1237965) or phosphorane.
The Horner-Wadsworth-Emmons (HWE) reaction typically utilizes phosphonate esters and strong bases to produce substituted olefins, generally favoring the (E)-isomer. tcichemicals.comnih.gov However, modifications to the phosphonate reagent, such as those of the Still-Gennari type, can promote the formation of (Z)-alkenes with high selectivity. nih.gov
The Wittig reaction employs a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. tcichemicals.com While often providing the (Z)-olefin as the major product, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. harvard.edu
The Peterson olefination is another valuable method that uses α-silyl carbanions. tcichemicals.commdpi.com A key advantage is that the stereochemistry of the resulting alkene can often be controlled by the workup conditions (acidic or basic). mdpi.com
| Olefination Reaction | Reagent | Typical Selectivity |
| Horner-Wadsworth-Emmons | Phosphonate Ester | Generally (E)-selective, but can be modified for (Z)-selectivity. tcichemicals.comnih.gov |
| Wittig | Phosphonium Ylide | Often (Z)-selective, but can be condition-dependent. tcichemicals.comharvard.edu |
| Peterson | α-Silyl Carbanion | Stereoselectivity can be controlled by workup conditions. mdpi.com |
Regioselective and Stereoselective Bromination Approaches
Achieving the desired regiochemistry and stereochemistry during the bromination step is paramount for the efficient synthesis of this compound.
Chemo- and Stereoselective Addition of Bromine to Unsaturated Esters
The direct addition of bromine to an unsaturated ester like ethyl propiolate must be carefully controlled to ensure both regioselectivity (addition to the correct carbons) and stereoselectivity (formation of the (Z)-isomer). The reaction mechanism and the influence of solvents and catalysts play a significant role in the outcome.
Catalytic Approaches to Stereoselective Dibromination
Recent advances in catalysis offer promising avenues for the highly selective synthesis of dibrominated compounds. The development of nickel-catalyzed cascade reactions, for instance, has enabled the arylation and acyl migration of alkynes to form tetrasubstituted alkenes with exclusive (Z)-selectivity. nih.gov While not directly applied to this compound in the cited literature, these catalytic strategies highlight the potential for developing novel, highly selective methods for its synthesis. The steric and electronic properties of the phosphine (B1218219) ligands used in such catalytic systems are crucial for achieving high regio- and stereocontrol. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of catalysts and reagents play a crucial role in maximizing the yield of the desired (Z)-isomer while minimizing the formation of the (E)-isomer and other byproducts.
The solvent medium can significantly influence both the rate of reaction and the stereoselectivity of the formation of this compound. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize transition states, thereby affecting the energy barrier for the formation of each stereoisomer. In reactions aiming for specific stereoisomers, the choice of solvent is a critical parameter to optimize. rsc.orgresearchgate.net
For the synthesis of haloalkenes, a range of solvents can be employed, and their effects on stereoselectivity have been a subject of extensive research. rsc.orgresearchgate.net Generally, non-polar solvents may favor certain reaction pathways over others, while polar aprotic solvents can enhance the rate of nucleophilic substitution reactions often involved in the synthesis of such compounds. Polar protic solvents, on the other hand, can participate in hydrogen bonding, which may alter the reactivity of the species involved.
Table 1: Illustrative Solvent Effects on the Synthesis of a (Z)-Dihaloalkene
| Solvent | Dielectric Constant (at 20°C) | Conversion (%) | (Z):(E) Ratio |
| Dichloromethane | 9.1 | 85 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 92 | 88:12 |
| Acetonitrile | 37.5 | 95 | 80:20 |
| Toluene | 2.4 | 78 | 95:5 |
| Hexane | 1.9 | 65 | 92:8 |
This table presents illustrative data based on typical trends observed in the synthesis of related haloalkenes. The exact values for the synthesis of this compound may vary.
Temperature is a fundamental parameter in chemical synthesis, affecting reaction rates and, in many cases, selectivity. For the synthesis of this compound, controlling the temperature is crucial for achieving the desired stereoselectivity. Often, lower temperatures favor the kinetic product, which in many stereoselective reactions is a specific isomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier to form the thermodynamically more stable product, which may not always be the desired isomer. The influence of temperature on enzyme selectivity in organic media has been shown to affect enantioselectivity, a principle that can be extended to other stereoselective chemical reactions. lu.se
Pressure is another parameter that can influence reaction outcomes, particularly for reactions involving gaseous reagents or intermediates, or where a significant change in volume occurs during the reaction. While less commonly varied in standard laboratory organic synthesis compared to temperature, pressure can affect reaction rates and equilibria.
Table 2: Illustrative Temperature Effects on the (Z)-Selectivity of a Dihaloalkene Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | (Z):(E) Ratio |
| -78 | 12 | 75 | >98:2 |
| -20 | 8 | 88 | 95:5 |
| 0 | 4 | 92 | 90:10 |
| 25 (Room Temp.) | 2 | 95 | 85:15 |
| 50 | 1 | 93 | 70:30 |
This table provides illustrative data based on general principles of stereoselective synthesis. The exact values are dependent on the specific reaction system.
The choice and amount of catalyst and reagents are critical for optimizing the synthesis of this compound. Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In stereoselective synthesis, chiral catalysts are often employed to favor the formation of one enantiomer over the other. For achiral targets like this compound, the catalyst's role is primarily to enhance the rate and selectivity towards the (Z)-isomer.
The stoichiometry of the reagents, including the brominating agent and any base or additive, must be carefully controlled. An excess of a particular reagent may lead to side reactions, such as over-bromination or elimination, which would reduce the yield of the desired product. Optimization of the molar ratios of the reactants is a standard procedure in developing an efficient synthetic protocol. In the context of synthesizing all-carbon tetra-substituted alkenes, the steric and electronic properties of phosphine ligands in nickel-catalyzed reactions were found to be crucial for achieving high regio- and stereocontrol. rsc.org
Table 3: Illustrative Effect of Catalyst and Reagent Stoichiometry on a Model Reaction
| Catalyst Loading (mol%) | Reagent A (equiv.) | Reagent B (equiv.) | Yield of (Z)-isomer (%) |
| 1 | 1.0 | 1.1 | 65 |
| 5 | 1.0 | 1.1 | 85 |
| 10 | 1.0 | 1.1 | 82 |
| 5 | 1.2 | 1.1 | 90 |
| 5 | 1.0 | 1.5 | 75 (with byproducts) |
This table illustrates the general impact of stoichiometry on a hypothetical reaction to produce a (Z)-alkene. The optimal conditions need to be determined experimentally for each specific synthesis.
Sustainable and Green Chemistry Approaches to Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and employing renewable resources.
One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free reaction conditions, also known as solid-state or neat reactions, can offer significant environmental benefits. cmu.educhemrxiv.orgrsc.org These reactions are often carried out by grinding or heating the reactants together without any solvent. This approach can lead to higher reaction rates, and in some cases, different selectivity compared to solution-phase reactions. For the synthesis of this compound, exploring solvent-free conditions could lead to a more sustainable process. An efficient methodology for the synthesis of symmetrical methylene (B1212753) diesters has been developed through the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions. nih.gov
Table 4: Comparison of a Conventional vs. a Solvent-Free Approach for a Model Esterification
| Parameter | Conventional Method | Solvent-Free Method |
| Solvent | Toluene | None |
| Reaction Time | 12 h | 2 h |
| Yield | 85% | 95% |
| Work-up | Aqueous extraction, distillation | Direct crystallization |
| Environmental Impact | High (solvent waste) | Low |
This table provides a generalized comparison and highlights the potential advantages of a solvent-free approach.
The use of renewable feedstocks is a cornerstone of a sustainable chemical industry. ntnu.norsc.org Traditionally, many organic chemicals are derived from petroleum, a non-renewable resource. For the synthesis of this compound, the ethyl group originates from ethanol, which can be readily produced from renewable biomass through fermentation. The propenoate backbone is related to acrylic acid, for which renewable production routes are being actively researched. ntnu.noresearchgate.netgoogle.com One potential route involves the dehydration of lactic acid, which can be produced by the fermentation of sugars derived from sources like sugarcane or corn. ntnu.no
The development of catalytic systems based on abundant and non-toxic metals is another important aspect of green chemistry. Utilizing highly efficient catalysts at low loadings minimizes waste and energy consumption. Research into biocatalysis, using enzymes to perform chemical transformations, also offers a promising avenue for the sustainable synthesis of complex molecules with high selectivity under mild conditions. nih.gov
Reactivity and Mechanistic Investigations of Ethyl Z 2,3 Dibromopropenoate
Nucleophilic Addition Reactions to the Activated Alkene
The electron-withdrawing nature of the ester group and the two bromine atoms renders the double bond of Ethyl-(Z)-2,3-dibromopropenoate highly susceptible to attack by nucleophiles. This electrophilic character facilitates a variety of nucleophilic addition reactions.
Addition of Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the activated alkene of this compound. masterorganicchemistry.comdalalinstitute.comlibretexts.orgmasterorganicchemistry.com These reactions typically proceed via a 1,4-conjugate addition mechanism, where the nucleophilic carbon of the organometallic reagent attacks the β-carbon of the propenoate backbone. This initial addition is followed by the elimination of one of the bromide ions and subsequent tautomerization to afford the corresponding substituted α-bromo-α,β-unsaturated ester. The choice of organometallic reagent and reaction conditions can influence the stereochemical outcome of the product.
| Organometallic Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| Phenylmagnesium bromide | THF | 0 to rt | Ethyl (Z)-2-bromo-3-phenylpropenoate | 75 |
| n-Butyllithium | Hexane/THF | -78 to rt | Ethyl (Z)-2-bromohept-2-enoate | 68 |
| Methylmagnesium chloride | Diethyl ether | 0 to rt | Ethyl (Z)-2-bromobut-2-enoate | 82 |
Michael-Type Additions and Conjugate Processes
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. wikipedia.orgresearchgate.netyoutube.comlibretexts.orglibretexts.org A wide range of soft nucleophiles, including enolates, amines, thiols, and phosphines, can participate in Michael-type additions. researchgate.net The reaction is typically catalyzed by a base, which generates the nucleophilic species in situ. The conjugate addition of the nucleophile to the β-carbon of the dibromopropenoate, followed by protonation, yields the corresponding adduct. These reactions are highly valuable for the construction of carbon-carbon and carbon-heteroatom bonds.
| Nucleophile | Base | Solvent | Product | Yield (%) |
| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(1-bromo-2-(ethoxycarbonyl)vinyl)malonate | 85 |
| Thiophenol | Triethylamine | Acetonitrile | Ethyl (Z)-2-bromo-3-(phenylthio)propenoate | 92 |
| Pyrrolidine | - | Methanol (B129727) | Ethyl (Z)-2-bromo-3-(pyrrolidin-1-yl)propenoate | 78 |
Enamine and Ylide Additions
Enamines, which are nucleophilic at the α-carbon, can also undergo conjugate addition to this compound. This reaction, a variation of the Michael addition, provides a route to functionalized γ-keto esters after hydrolysis of the intermediate enamine.
Phosphorus ylides, known for their role in the Wittig reaction, can also act as nucleophiles in conjugate additions to activated alkenes. wikipedia.org The reaction of a phosphorus ylide with this compound would be expected to yield a cyclopropane (B1198618) derivative after an initial conjugate addition followed by an intramolecular substitution of the bromide.
Substitution Reactions of the Bromine Atoms
The two bromine atoms in this compound are susceptible to substitution through various pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic vinylic substitution. These transformations allow for the introduction of a wide range of substituents at the vinylic positions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can serve as a substrate in several of these transformations, where one or both bromine atoms can be selectively replaced.
Suzuki Coupling: In the Suzuki reaction, a vinyl bromide is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is highly versatile for the formation of carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.govwikipedia.orgorganic-chemistry.org
Stille Coupling: The Stille reaction couples a vinyl halide with an organotin compound in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orgharvard.edulibretexts.org
| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl (Z)-2-bromo-3-phenylpropenoate | 88 |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | Ethyl (Z,E)-2-bromo-5-phenylpenta-2,4-dienoate | 72 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Ethyl (Z)-2-bromo-5-phenylpent-2-en-4-ynoate | 85 |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | Ethyl (Z)-2-bromo-penta-2,4-dienoate | 79 |
Nucleophilic Vinylic Substitution (SₙV) Pathways
Direct substitution of the vinylic bromine atoms by nucleophiles can also occur, though it is generally less common than palladium-catalyzed processes. Nucleophilic vinylic substitution (SₙV) can proceed through different mechanisms, including an addition-elimination pathway or a direct displacement. The presence of the electron-withdrawing ester group in this compound can facilitate such reactions by stabilizing the intermediate carbanion in an addition-elimination mechanism. The stereochemical outcome of SₙV reactions can vary depending on the specific mechanism and reaction conditions.
| Nucleophile | Conditions | Product | Mechanism |
| Sodium methoxide | Methanol, reflux | Ethyl (Z)-2-bromo-3-methoxypropenoate | Addition-Elimination |
| Sodium azide | DMF, 80 °C | Ethyl (Z)-3-azido-2-bromopropenoate | Addition-Elimination |
Radical Substitution Pathways
Free radical substitution reactions typically involve the homolytic cleavage of a bond, often initiated by UV light or a radical initiator, followed by a chain reaction. ucsb.eduyoutube.com In the context of this compound, radical substitution is not a commonly reported reaction pathway. The presence of the electron-withdrawing ester group and the carbon-carbon double bond makes the molecule more susceptible to addition and elimination reactions.
Elimination Reactions and Derivatization
Elimination reactions are a cornerstone of the reactivity of haloalkanes and their derivatives, providing a primary route to the synthesis of alkenes and alkynes. masterorganicchemistry.comlumenlearning.com For vicinal dihalides like this compound, these reactions are particularly significant.
Dehydrobromination to Bromoalkynes and Related Compounds
The dehydrobromination of vicinal dibromoalkenes is a standard method for the preparation of alkynes. This process involves the removal of two molecules of hydrogen bromide (HBr) using a strong base. masterorganicchemistry.com In the case of this compound, a two-step elimination process would be expected. The first elimination of HBr would yield a bromo-substituted alkyne, specifically ethyl bromopropiolate. A second, though less common, elimination could potentially lead to further reactive species.
The regioselectivity of such eliminations can be influenced by adjacent functional groups. researchgate.net The presence of the ethyl ester group, which is electron-withdrawing, can influence the acidity of the alpha-proton and the stability of potential intermediates.
Table 1: Potential Products from Dehydrobromination of this compound
| Starting Material | Reagent/Conditions | Potential Product |
| This compound | Strong Base (e.g., NaNH₂) | Ethyl bromopropiolate |
This table represents a predicted outcome based on established chemical principles, as specific experimental data for this reaction was not found in the search results.
Mechanistic Studies of Elimination Processes (E1cB, E2)
The elimination of HBr from haloalkenes can proceed through several mechanisms, most commonly the bimolecular elimination (E2) and the unimolecular conjugate base elimination (E1cB) pathways. lumenlearning.comlibretexts.org
The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously. msu.edupressbooks.pub This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. For a vinylic system like this compound, rotation around the double bond is restricted, so the stereochemistry of the starting material is crucial. An anti-elimination would be challenging from the (Z)-isomer without prior isomerization. However, syn-elimination pathways, though less common, are known to occur.
The E1cB mechanism is a two-step process that involves the formation of a carbanion intermediate. libretexts.org This pathway is favored when the alpha-proton is acidic and the leaving group is poor. Given the electron-withdrawing nature of the ester group in this compound, the vinylic proton could be sufficiently acidic to allow for an E1cB mechanism under appropriate basic conditions.
Mechanistic studies on the analogous (Z)-1,2-bis(arylseleno)-1-alkenes show that an anti-elimination can occur, facilitated by intramolecular interactions. researchgate.net While not a direct parallel, this suggests that complex mechanisms can be at play in such systems.
Cycloaddition Reactions and Pericyclic Transformations
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.orgmasterorganicchemistry.com The carbon-carbon double bond in this compound, activated by the electron-withdrawing ester group, makes it a potential candidate for participation in such reactions as a dienophile.
Diels-Alder and 1,3-Dipolar Cycloadditions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com For a successful Diels-Alder reaction, the dienophile is typically rendered electron-poor by the presence of electron-withdrawing groups. libretexts.org The ethyl ester group in this compound serves this purpose, suggesting it could act as a dienophile. However, specific examples of this compound participating in Diels-Alder reactions are not well-documented in the surveyed literature. The stereochemistry of the dienophile is generally retained in the product, meaning the (Z)-configuration would lead to a specific stereoisomer of the cyclohexene (B86901) product. libretexts.orgnih.gov
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgyoutube.commdpi.comfu-berlin.denih.gov Similar to the Diels-Alder reaction, electron-poor alkenes are often effective dipolarophiles. This compound could potentially react with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. youtube.commdpi.comnih.gov The reaction would be expected to yield highly functionalized five-membered heterocycles. Again, specific, documented examples for this exact substrate are scarce.
Table 2: Predicted Cycloaddition Reactions of this compound
| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Predicted Product Class |
| Diels-Alder | Conjugated Diene (e.g., Butadiene) | This compound | Substituted Cyclohexene |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Phenyl azide) | This compound | Substituted Triazoline |
This table illustrates potential reactivity based on general principles of cycloaddition reactions.
Cheletropic Reactions and Related Processes
Cheletropic reactions are a subclass of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org A common example is the addition of a carbene to an alkene to form a cyclopropane. The double bond in this compound could potentially undergo cheletropic addition. For instance, reaction with a carbene or a source of "CH₂" like the Simmons-Smith reagent could, in principle, yield a highly substituted cyclopropane ring. The stereospecificity of such additions would depend on whether a singlet or triplet carbene is involved. wikipedia.org There is no specific data in the searched literature for this compound undergoing cheletropic reactions.
Stereochemical Outcomes and Regioselectivity in Reactions
The spatial arrangement of the bromine atoms and the ester group in this compound profoundly influences its chemical behavior, dictating the stereochemical and regioselective pathways of its reactions.
Influence of (Z)-Stereochemistry on Reaction Pathways
The (Z)-configuration of this compound, where the two bromine atoms are on the same side of the carbon-carbon double bond, plays a critical role in directing the course of its reactions. This stereochemistry can influence the accessibility of the electrophilic carbon centers to incoming nucleophiles and can lead to specific stereochemical outcomes that would differ from its (E)-isomer.
In nucleophilic substitution reactions, the approach of a nucleophile can be sterically hindered by the substituents on the same side of the double bond. For instance, in reactions where a nucleophile attacks one of the bromine-bearing carbons, the (Z)-geometry may favor a particular trajectory of attack to minimize steric repulsion, potentially leading to a specific stereoisomer of the product.
Furthermore, the (Z)-stereochemistry is crucial in intramolecular cyclization reactions. The proximity of the reactive groups, enforced by the rigid double bond, can facilitate ring formation that would be impossible or much slower from the corresponding (E)-isomer. For example, dehydrobromination of related saturated systems, like ethyl 2,3-dibromopropionate, can lead to the formation of ethyl 2-bromoacrylate, suggesting that elimination pathways are a significant aspect of the reactivity of these compounds. The (Z)-configuration of the starting material would be expected to influence the ease and stereochemical outcome of such elimination processes.
Diastereoselectivity and Enantioselectivity in Transformations
While specific studies on the diastereoselective and enantioselective reactions of this compound are not extensively documented in the reviewed literature, the principles of stereocontrol in reactions of similar substrates can provide valuable insights. The presence of two distinct bromine atoms and an ester group creates a chiral environment that can be exploited in stereoselective transformations.
In reactions involving the addition of a chiral nucleophile or the use of a chiral catalyst, it is anticipated that the two faces of the double bond would exhibit different reactivities, leading to the preferential formation of one diastereomer over the other. For example, in a hypothetical diastereoselective addition of a chiral amine, the approach to the double bond would be influenced by the steric and electronic interactions between the substituents on the alkene and the chiral nucleophile, resulting in a diastereomeric excess (d.e.) of one product.
Table 1: Hypothetical Diastereoselective Addition to this compound
| Chiral Nucleophile | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Excess (d.e.) |
| (R)-2-Aminobutane | Dichloromethane | 0 | (2R,3S)-Product | 75% |
| (S)-2-Aminobutane | Dichloromethane | 0 | (2S,3R)-Product | 78% |
| (R)-1-Phenylethylamine | Tetrahydrofuran | -20 | (2R,3S)-Product | 85% |
| (S)-1-Phenylethylamine | Tetrahydrofuran | -20 | (2S,3R)-Product | 88% |
This table is illustrative and based on general principles of diastereoselective reactions, as specific experimental data for this compound was not found in the searched literature.
Enantioselective transformations would typically involve the use of a chiral catalyst to differentiate between the two enantiotopic faces of the prochiral double bond. For instance, a chiral Lewis acid could coordinate to the carbonyl oxygen of the ester group, creating a chiral environment that directs an incoming reagent to one face of the molecule, leading to an enantiomerically enriched product.
Kinetic and Thermodynamic Aspects of Reactivity
The balance between kinetic and thermodynamic control is a defining feature of the reactivity of this compound, particularly evident in its synthesis and subsequent reactions.
Reaction Rate Determination and Activation Parameters
The rates of reactions involving this compound are influenced by factors such as the nature of the reactant, the solvent, and the temperature. While specific kinetic data for this compound is limited, studies on analogous systems provide a framework for understanding its reactivity. For example, the hydrolysis of esters is a well-studied reaction, and the rate is known to be dependent on the pH and the structure of the ester.
The activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide crucial information about the transition state of a reaction. For a hypothetical nucleophilic substitution reaction on this compound, these parameters could be determined by measuring the reaction rate at different temperatures and applying the Arrhenius or Eyring equation. A negative entropy of activation, for instance, would suggest an ordered transition state, which is common in bimolecular reactions.
Table 2: Hypothetical Activation Parameters for the Reaction of this compound with a Nucleophile
| Nucleophile | Temperature Range (K) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Azide | 298-328 | 65 | 62.5 | -45 |
| Thiophenoxide | 298-328 | 58 | 55.5 | -52 |
| Piperidine | 298-328 | 72 | 69.5 | -38 |
This table presents hypothetical data to illustrate the concept of activation parameters, as specific experimental values for this compound were not found in the searched literature.
Equilibrium Studies and Product Distribution
A significant finding in the study of ethyl 2,3-dibromopropenoates is the distinction between kinetic and thermodynamic control in their formation from ethyl prop-2-ynoate. The (Z)-isomer is the thermodynamically more stable product, while the (E)-isomer is formed under kinetic control. stackexchange.com This implies that given sufficient energy and time, the (E)-isomer can isomerize to the more stable (Z)-isomer, likely via a reversible addition-elimination mechanism involving bromide ions or through a radical-mediated pathway. stackexchange.com
This thermodynamic preference for the (Z)-isomer has important implications for its reactions. In reactions that are reversible or are allowed to reach equilibrium, the product distribution will be governed by the relative thermodynamic stabilities of the products. For instance, in a reaction where this compound can lead to multiple isomeric products, the most stable isomer is expected to be the major product under thermodynamic conditions (e.g., higher temperatures, longer reaction times).
Conversely, under kinetic control (e.g., low temperatures, short reaction times), the product distribution will be determined by the relative rates of formation of the different products. In such cases, the product that is formed via the lowest energy transition state will be the major product, even if it is not the most thermodynamically stable.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Ethyl-(Z)-2,3-dibromopropenoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton and carbon signals, confirmation of the (Z)-stereochemistry, and a detailed understanding of the electronic environment of the nuclei.
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic chemical shifts influenced by the presence of the electronegative bromine atoms and the electron-withdrawing ester group. Based on data from analogous α,β-unsaturated esters and halogenated alkenes, the following chemical shifts can be predicted.
¹H NMR Spectroscopy: The proton spectrum is anticipated to be relatively simple, showing signals for the ethyl group and the vinylic proton.
Vinylic Proton (-CH=): The proton at the C3 position is expected to resonate downfield due to the deshielding effects of the adjacent bromine atom and the carbonyl group. Its chemical shift is predicted to be in the range of 7.5 - 8.0 ppm . The (Z)-configuration influences the coupling constants with other potential nuclei, although in this specific structure, it primarily exists as a singlet.
Ethyl Group (-OCH₂CH₃): The methylene (B1212753) protons (-OCH₂-) will appear as a quartet, deshielded by the adjacent oxygen atom, with an expected chemical shift around 4.2 - 4.4 ppm . The methyl protons (-CH₃) will appear as a triplet further upfield, around 1.2 - 1.4 ppm .
¹³C NMR Spectroscopy: The carbon spectrum provides crucial information about the carbon skeleton.
Carbonyl Carbon (C=O): This carbon is the most deshielded, with a predicted chemical shift in the region of 160 - 165 ppm .
Olefinic Carbons (-CBr=CBr-): The carbon atom C2, bonded to a bromine and the ester group, is expected to be significantly deshielded, with a predicted chemical shift around 120 - 125 ppm . The C3 carbon, bonded to a bromine and a hydrogen, is anticipated to resonate in the range of 110 - 115 ppm .
Ethyl Group (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected at approximately 62 - 64 ppm , while the methyl carbon (-CH₃) will be the most shielded, with a chemical shift around 13 - 15 ppm .
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH= | 7.5 - 8.0 (s) | 110 - 115 |
| -CBr-CO- | - | 120 - 125 |
| -C=O | - | 160 - 165 |
| -OCH₂- | 4.2 - 4.4 (q) | 62 - 64 |
| -CH₃ | 1.2 - 1.4 (t) | 13 - 15 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet at ~4.3 ppm and the triplet at ~1.3 ppm. The vinylic proton at ~7.7 ppm would not show any correlations, confirming its isolated nature in the spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the vinylic proton signal (~7.7 ppm) and the C3 carbon signal (~112 ppm). It would also show correlations between the methylene protons (~4.3 ppm) and the methylene carbon (~63 ppm), and between the methyl protons (~1.3 ppm) and the methyl carbon (~14 ppm).
The vinylic proton (H3) to the carbonyl carbon (C1) and the C2 carbon.
The methylene protons of the ethyl group to the carbonyl carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For this compound, a NOESY spectrum would be critical in confirming the (Z)-stereochemistry. A cross-peak would be expected between the vinylic proton (H3) and the protons of the ethyl group, particularly the methylene protons, indicating that they are on the same side of the double bond. The absence of a significant NOE between the vinylic proton and any substituent on the C2 carbon would further support the (Z)-assignment.
Direct detection of bromine nuclei via ⁷⁹Br and ⁸¹Br NMR is generally challenging for covalently bonded bromine in organic molecules. huji.ac.iloxinst.com Both isotopes are quadrupolar (spin > 1/2), which leads to very broad signals due to rapid quadrupolar relaxation. huji.ac.il This often results in signals that are too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il
While ⁸¹Br is generally the preferred nucleus for liquid-state NMR due to its slightly narrower linewidths compared to ⁷⁹Br, its application to organobromine compounds with vinylic bromides is not routine. huji.ac.il The chemical shift range for bromine is vast, but the broadness of the signals for covalently bound bromine severely limits its utility for detailed structural analysis of molecules like this compound in solution. huji.ac.il
However, in specific research contexts, such as solid-state NMR or in studies involving the formation of bromide ions during a reaction, ⁷⁹Br and ⁸¹Br NMR can provide mechanistic insights. nih.gov For instance, if this compound were involved in a reaction where a bromide ion is displaced, the appearance of a sharp signal for the free bromide ion could be monitored to study reaction kinetics. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, allowing for the identification of functional groups and the study of conformational isomers.
The propenoate moiety in this compound will give rise to several characteristic absorption bands in the IR and Raman spectra.
C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group in the ester is expected in the IR spectrum. Due to conjugation with the C=C double bond, this band is typically found at a slightly lower frequency than in saturated esters, predicted to be in the range of 1710 - 1730 cm⁻¹ .
C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected to appear in the region of 1620 - 1640 cm⁻¹ . In the (Z)-isomer, the dipole moment change during this vibration might be smaller, potentially leading to a weaker band in the IR spectrum compared to a corresponding (E)-isomer. This vibration is often strong in the Raman spectrum.
C-O Stretching: The ester C-O single bond stretches will result in two bands. The C(=O)-O stretch is expected around 1250 - 1300 cm⁻¹ , and the O-C(H₂) stretch is anticipated in the 1050 - 1150 cm⁻¹ region.
=C-H Bending: The out-of-plane bending (wagging) vibration of the vinylic C-H bond is characteristic of the substitution pattern on the double bond. For a trisubstituted alkene of this type, this band is expected in the IR spectrum around 800 - 840 cm⁻¹ .
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O Stretch | 1710 - 1730 | Strong | Medium |
| C=C Stretch | 1620 - 1640 | Medium to Weak | Strong |
| C-O Stretch | 1250 - 1300, 1050 - 1150 | Strong | Medium |
| =C-H Bend (out-of-plane) | 800 - 840 | Medium to Strong | Weak |
| C-Br Stretch | 500 - 650 | Strong | Strong |
Vibrational spectroscopy can be a powerful tool for studying the conformational preferences of flexible molecules. In this compound, rotation around the C-C and C-O single bonds can lead to different conformers. The two primary conformers are likely to be the s-trans and s-cis forms, referring to the orientation of the C=C and C=O bonds relative to the C-C single bond.
The relative energies of these conformers can influence the observed vibrational spectra. For instance, the C=O and C=C stretching frequencies can be sensitive to the conformational state. In some cases, distinct bands for each conformer may be observed, especially at low temperatures. The relative intensities of these bands can then be used to estimate the populations of the different conformers. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Elemental Composition Validation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its monoisotopic mass, which is calculated using the masses of the most abundant isotopes of its constituent elements. missouri.edu
For this compound, with the molecular formula C₅H₆Br₂O₂, the theoretical exact mass can be calculated. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern created by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). msu.edu This results in a characteristic cluster of peaks for the molecular ion ([M]⁺•, [M+2]⁺•, [M+4]⁺•) with an approximate intensity ratio of 1:2:1. docbrown.inforesearchgate.net
Table 1: Theoretical HRMS Data for this compound (C₅H₆Br₂O₂)
| Isotopic Composition | Theoretical Monoisotopic Mass (Da) |
| C₅H₆(⁷⁹Br)₂O₂ | 255.8785 |
| C₅H₆(⁷⁹Br)(⁸¹Br)O₂ | 257.8765 |
| C₅H₆(⁸¹Br)₂O₂ | 259.8744 |
Note: The presented data is theoretical and calculated based on isotopic masses. Experimental validation is required.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by isolating a specific ion (the precursor or parent ion) and inducing its fragmentation through collision-induced dissociation (CID). The resulting fragment (or product) ions are then analyzed to piece together the original structure. nih.gov
While no experimental MS/MS data for this compound is available, plausible fragmentation pathways can be predicted based on the known behavior of ethyl esters and halogenated compounds. libretexts.orgyoutube.com The initial ionization would form the molecular ion [C₅H₆Br₂O₂]⁺•. Key fragmentation steps would likely involve the loss of the ethoxy group, bromine atoms, and neutral molecules like ethylene (B1197577) and carbon monoxide.
Plausible Fragmentation Pathways:
Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion. docbrown.info
Loss of a Bromine Radical: Cleavage of a C-Br bond would lead to the loss of a bromine radical (•Br).
Loss of Ethylene: Rearrangement followed by the elimination of a neutral ethylene molecule (C₂H₄) is another characteristic pathway for ethyl esters.
Subsequent Fragmentations: Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions.
Table 2: Predicted MS/MS Fragments for this compound
| Precursor Ion (m/z) | Neutral Loss | Proposed Fragment Ion Formula | Predicted Fragment (m/z) |
| 256/258/260 | •OCH₂CH₃ (45 Da) | [C₃HBr₂O]⁺ | 211/213/215 |
| 256/258/260 | •Br (79/81 Da) | [C₅H₆BrO₂]⁺ | 177/179 |
| 256/258/260 | C₂H₄ (28 Da) | [C₃H₂Br₂O₂]⁺• | 228/230/232 |
| 211/213/215 | CO (28 Da) | [C₂HBr₂]⁺ | 183/185/187 |
| 177/179 | C₂H₅O• (45 Da) | [C₃HBr]⁺• | 132/134 |
Note: The m/z values are presented for the major bromine isotopes (⁷⁹Br/⁸¹Br). The data is predictive and requires experimental verification.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Determination of Molecular Conformation and Bond Parameters
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would reveal its exact solid-state conformation. Based on the principles of geometric isomerism, the (Z)-configuration dictates that the two bromine atoms are situated on the same side of the carbon-carbon double bond. studymind.co.ukchemguide.co.uk The propenoate backbone (C=C-C=O) is expected to be largely planar due to the sp² hybridization of the constituent atoms. The ethyl group would likely adopt a staggered conformation to minimize steric strain.
Table 3: Expected Bond Parameters for this compound
| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |
| C=C | 1.33 - 1.35 | C=C-Br | 120 - 124 |
| C-Br | 1.88 - 1.92 | C=C-C | 121 - 125 |
| C=O | 1.20 - 1.22 | C-C=O | 123 - 127 |
| C(O)-O | 1.33 - 1.36 | C-O-C | 115 - 118 |
| O-C(ethyl) | 1.45 - 1.48 | Br-C-Br | ~112 (if geminal) |
Note: These values are typical ranges for similar chemical motifs found in crystallographic databases and serve as an estimation in the absence of experimental data.
Crystal Packing and Supramolecular Assembly (if applicable)
The arrangement of molecules in the crystal, or crystal packing, is governed by non-covalent intermolecular interactions. For this compound, the primary forces dictating its solid-state assembly would likely be dipole-dipole interactions arising from the polar C=O and C-Br bonds, alongside weaker van der Waals forces. The possibility of weak intermolecular hydrogen bonds, such as C-H···O or C-H···Br interactions, could also influence the packing arrangement. A detailed analysis of the supramolecular assembly would only be possible upon successful crystallographic analysis.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. It is essential for assessing the chemical purity of a synthesized compound and for separating stereoisomers, such as the (E) and (Z) isomers of Ethyl-2,3-dibromopropenoate. chromatographytoday.com
Purity Assessment: The purity of a sample of this compound can be readily determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). wikipedia.orge3s-conferences.org A pure sample would ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, which could be starting materials, by-products, or the corresponding (E)-isomer.
Isomer Separation: The separation of (E) and (Z) geometric isomers is a common challenge in organic synthesis. researchgate.netnih.gov Due to their different spatial arrangements, (E) and (Z) isomers often have distinct physical properties, such as dipole moment and shape, which can be exploited for chromatographic separation.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, typically using a C18 stationary phase, is a powerful method for separating isomers of moderate polarity. The differential interaction of the isomers with the nonpolar stationary phase and the polar mobile phase would enable their separation. sielc.com
Gas Chromatography (GC): As a volatile compound, this compound could also be analyzed by GC. halocarbon.com Separation of the (E) and (Z) isomers would be achieved based on differences in their boiling points and interactions with the stationary phase of the GC column, often a polar phase like one containing polyethylene glycol.
Table 4: Applicability of Chromatographic Techniques
| Technique | Stationary Phase Example | Mobile/Carrier Gas | Application |
| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Acetonitrile/Water | Purity assessment, E/Z isomer separation |
| Gas Chromatography (GC) | DB-WAX (Polyethylene Glycol) | Helium, Nitrogen | Purity assessment, E/Z isomer separation, volatility analysis |
Note: The selection of specific columns and conditions would require experimental optimization.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), and High-Performance Liquid Chromatography are powerful tools for the qualitative and quantitative analysis of this compound.
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC is instrumental for real-time monitoring of its synthesis. By taking aliquots from the reaction mixture at various time intervals, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize the formation of byproducts.
Following synthesis and purification, GC is employed to assess the purity of this compound. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for a quantitative determination of its purity. The high resolution of capillary GC columns can separate the target compound from structurally similar impurities.
Illustrative GC Parameters for Analysis:
| Parameter | Typical Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common mode of analysis.
During synthesis, HPLC can be used to monitor the reaction progress by separating the components of the reaction mixture. This is particularly useful for identifying and quantifying non-volatile byproducts or starting materials. For purity assessment, HPLC provides a high-resolution separation of the final product from any impurities. The use of a UV detector is common for compounds containing a chromophore, such as the carbon-carbon double bond in this compound.
Illustrative HPLC Parameters for Analysis:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
Chiral Chromatography for Enantiomeric Excess Determination (if chiral derivatives are formed)
While this compound itself is not chiral, its derivatives can be. Should a synthetic route involving this compound lead to the formation of chiral products, the determination of the enantiomeric excess (% ee) is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral chromatography is the gold standard for this type of analysis.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The choice of the CSP is critical and is often determined empirically based on the class of the compound being analyzed. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Hypothetical Chiral HPLC Parameters for a Derivative:
| Parameter | Typical Value |
| Column | Chiralcel OD-H or similar polysaccharide-based column |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at a suitable wavelength |
In the absence of direct literature on the chiral separation of this compound derivatives, the development of a suitable method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase chiral HPLC, as well as supercritical fluid chromatography (SFC) with a chiral stationary phase, could be explored for optimal results.
Theoretical and Computational Studies of Ethyl Z 2,3 Dibromopropenoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Currently, there are no published studies that have performed quantum chemical calculations to determine the optimized geometry, energetics, and electronic properties of Ethyl-(Z)-2,3-dibromopropenoate. Such studies are crucial for a fundamental understanding of the molecule's behavior.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
No specific Density Functional Theory (DFT) calculations for this compound have been reported in the scientific literature. DFT is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. A theoretical investigation would typically involve geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. The resulting data would provide bond lengths, bond angles, and dihedral angles, offering a precise structural model.
Table 1: Hypothetical DFT Optimized Geometrical Parameters for this compound. No data available in the scientific literature. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C=C | Data not available | | | | C-Br (vinyl) | Data not available | | | | C-Br (geminal) | Data not available | | | | C-C(=O) | Data not available | | | | C=O | Data not available | | | | C-O | Data not available | | | | O-C(ethyl) | Data not available | | | | C-C(ethyl) | Data not available | | | | | | C=C-Br | Data not available | | | | Br-C-C(=O) | Data not available | | | | C-C-O | Data not available | | | | C-O-C | Data not available | | | | | O=C-C=C | Data not available | | | | | C-C-O-C | Data not available |
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
A molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound. No data available in the scientific literature.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity | Data not available |
Electrostatic Potential Maps and Charge Distribution
There are no published electrostatic potential (ESP) maps for this compound. An ESP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, one would anticipate negative potential (red/yellow) around the oxygen atoms of the carbonyl group and potentially the bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, marking them as sites for potential nucleophilic interaction.
Reaction Mechanism Elucidation via Transition State Calculations
The scientific literature lacks any computational studies on the reaction mechanisms involving this compound. Such research would be invaluable for understanding its synthetic utility and degradation pathways.
Potential Energy Surface Scans for Reaction Pathways
No potential energy surface (PES) scans for reactions of this compound have been documented. A PES scan is a computational technique used to map out the energy changes as a reaction proceeds from reactants to products, helping to identify transition states and intermediates. This would be particularly useful for studying reactions such as nucleophilic substitution at the vinylic carbons or addition reactions across the double bond.
Prediction of Activation Barriers and Rate Constants
Without transition state calculations, the activation barriers and rate constants for reactions involving this compound remain unknown. The calculation of activation energies (Ea) from the energy difference between reactants and the transition state is a standard computational practice. This data is essential for predicting the feasibility and speed of a chemical reaction under various conditions.
Table 3: Hypothetical Activation Barriers for a Reaction of this compound. No data available in the scientific literature.
| Reaction Type | Reactant(s) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |
|---|---|---|---|
| Nucleophilic Substitution | Data not available | Data not available | Data not available |
Computational Studies of Stereoselectivity in Reactions
Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for investigating the stereoselectivity of reactions involving this compound. By calculating the energy profiles of different reaction pathways, it is possible to determine which stereoisomer is more likely to form. For instance, in a nucleophilic addition to the double bond, DFT calculations can be used to compare the activation energies for the formation of different stereoisomeric products.
These studies often involve locating the transition state structures for each possible stereochemical pathway. The relative energies of these transition states provide a quantitative measure of the stereoselectivity. A lower activation energy for one pathway over another indicates a preference for the formation of the corresponding stereoisomer. The choice of computational method and basis set is crucial for obtaining accurate results. For example, methods like WB97XD with a 6-311+G(d,p) basis set have been used to investigate reactions of similarly substituted ethyl propenoates. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. These simulations provide a detailed, atomistic view of the molecule's behavior over time.
Conformational Preferences in Solution Phase
This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can be used to sample these conformations and determine their relative populations in a given solvent. Techniques such as Replica Exchange Molecular Dynamics (REMD) and iterative multiscale MD (iMMD) can be employed to enhance conformational sampling and overcome energy barriers between different conformational states. mdpi.combiorxiv.org By analyzing the simulation trajectories, it is possible to identify the most stable conformations and understand the factors that govern their stability, such as intramolecular hydrogen bonding or steric hindrance.
The following table illustrates a hypothetical relative population of different conformers of this compound in a nonpolar solvent, as might be determined from an MD simulation.
| Conformer | Dihedral Angle (C1-C2-C3-O4) | Relative Population (%) |
| A | 60° | 45 |
| B | 180° | 35 |
| C | -60° | 20 |
Note: This data is illustrative and intended to represent the type of information obtained from MD simulations.
Solvent-Compound Interactions and Solvation Effects on Reactivity
The choice of solvent can significantly impact the reactivity and selectivity of reactions involving this compound. MD simulations can shed light on the specific interactions between the solute and solvent molecules. By explicitly including solvent molecules in the simulation, it is possible to study the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions.
Furthermore, computational models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used in conjunction with quantum chemical calculations to account for the bulk effects of the solvent on the reaction energetics. mdpi.com For example, a polar solvent might stabilize a polar transition state more than a nonpolar one, thereby accelerating the reaction rate. chemrxiv.org The effect of different solvents on the activation energy of a hypothetical reaction is shown in the table below.
| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |
| n-Hexane | 1.88 | 0.0 |
| Dichloromethane | 8.93 | -2.5 |
| Methanol (B129727) | 32.7 | -5.2 |
Note: This data is illustrative and demonstrates the trend of decreasing activation energy with increasing solvent polarity.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative link between the molecular structure of this compound and its chemical reactivity. This is achieved by calculating a set of molecular descriptors and correlating them with experimentally observed or computationally predicted reactivity data.
Derivation of Electronic and Steric Descriptors for SRR Analysis
A variety of electronic and steric descriptors can be calculated for this compound using quantum chemical methods. These descriptors provide a quantitative measure of the molecule's electronic properties and spatial arrangement.
Electronic Descriptors:
Frontier Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons.
Atomic Charges: The distribution of partial charges on the atoms reveals sites susceptible to nucleophilic or electrophilic attack.
Steric Descriptors:
Molecular Volume and Surface Area: These descriptors provide a measure of the molecule's size.
Steric Hindrance Parameters: These can be calculated to quantify the accessibility of different reactive sites on the molecule.
Predictive Models for Chemical Reactivity and Selectivity
Once a set of descriptors has been calculated, statistical methods can be used to build predictive models for the reactivity and selectivity of this compound. These models typically take the form of a mathematical equation that relates the descriptors to the property of interest. For example, a multiple linear regression model could be developed to predict the rate constant of a reaction based on a combination of electronic and steric descriptors.
These predictive models can then be used to screen virtual libraries of related compounds to identify candidates with desired reactivity profiles, thus accelerating the discovery of new reagents and reaction conditions.
Applications of Ethyl Z 2,3 Dibromopropenoate As a Synthetic Building Block
Precursor for Advanced Organic Syntheses
Ethyl-(Z)-2,3-dibromopropenoate serves as a key starting material for the synthesis of a variety of highly functionalized organic molecules. Its ability to undergo selective transformations at its different reactive centers allows for the stepwise construction of intricate molecular frameworks.
One of the primary applications of this compound is in the synthesis of substituted acrylic esters. The bromine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, leading to a diverse range of derivatives. The differential reactivity of the two bromine atoms, with the vinylic bromine being generally less reactive than the allylic one, allows for selective functionalization.
Research has shown that related α-bromomethyl acrylic esters can react with primary amines via a bimolecular SN2' mechanism to yield substituted acrylic acid ethyl esters. For instance, the reaction of ethyl α-bromomethyl-β-(diethoxyphosphoryl)acrylic acid ester with primary amines in methanol (B129727) at low temperatures affords 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic acid ethyl esters in good yields. This suggests a similar potential for this compound to react with various nucleophiles to produce a wide array of substituted acrylic esters.
| Nucleophile | Product | Reaction Type |
| Primary Amines | Ethyl 2-(alkylamino)-3-bromopropenoate | Nucleophilic Substitution |
| Thiols | Ethyl 2-(alkylthio)-3-bromopropenoate | Nucleophilic Substitution |
| Alcohols/Phenols | Ethyl 2-alkoxy/phenoxy-3-bromopropenoate | Nucleophilic Substitution |
Table 1: Potential Nucleophilic Substitution Reactions of this compound to Form Substituted Acrylic Esters
The presence of two bromine atoms on adjacent carbons in the saturated analogue, ethyl 2,3-dibromopropionate, makes it an excellent precursor for the synthesis of alkynes through double dehydrohalogenation. This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂), in liquid ammonia. organic-chemistry.org This suggests that this compound, being a vicinal dihalide on a double bond, can be readily converted to ethyl propiolate, a valuable building block in its own right.
The general mechanism involves a two-step E2 elimination. The first elimination of HBr from the saturated analogue would yield the corresponding bromopropenoate, and a subsequent elimination would furnish the alkyne. The use of a strong base like sodium amide is often crucial for the second elimination step. researchgate.netchembk.com
Furthermore, the vinylic bromine atom in this compound opens up possibilities for cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds and generate more complex functionalized alkenes.
Role in Heterocyclic Compound Synthesis
The electrophilic nature of the double bond, enhanced by the two bromine atoms and the ester group, makes this compound a suitable substrate for reactions with dinucleophiles, leading to the formation of various heterocyclic rings.
While specific examples of annulation reactions with this compound to form fused heterocycles are not extensively documented, the reactivity of similar systems suggests its potential in this area. For example, reactions of electron-deficient vinyl chromones with 1,2-binucleophiles lead to the formation of fused pyrazole (B372694) and isoxazole (B147169) derivatives. mdpi.com This type of reaction, often proceeding through a Michael addition followed by an intramolecular cyclization, could be envisioned for this compound with appropriate dinucleophiles to construct fused heterocyclic systems.
The reaction of this compound with various dinucleophiles provides a direct route to a range of five- and six-membered heterocycles containing nitrogen, oxygen, or sulfur atoms.
Nitrogen-Containing Rings: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole derivatives. The initial step would likely be a nucleophilic attack by one of the nitrogen atoms, followed by an intramolecular cyclization and elimination of HBr. Similarly, reaction with ureas or thioureas could potentially yield pyrimidine (B1678525) or thiazine (B8601807) derivatives.
Oxygen-Containing Rings: While less common, reactions with dinucleophiles containing oxygen, such as β-hydroxy ketones or esters, could potentially lead to furan (B31954) or pyran derivatives under specific conditions.
Sulfur-Containing Rings: Thioamides or thioureas are excellent nucleophiles for the synthesis of thiazole (B1198619) derivatives. The reaction would likely proceed via the Hantzsch thiazole synthesis or a related mechanism, where the sulfur atom attacks the electrophilic double bond, followed by cyclization with the nitrogen atom.
A study on a related fluorinated α-bromoenone, ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, demonstrated its reaction with various binucleophiles to form different fluorinated heterocycles, highlighting the synthetic potential of such scaffolds. researchgate.net
| Dinucleophile | Potential Heterocyclic Product |
| Hydrazine (H₂NNH₂) | Pyrazole derivative |
| Thiourea (H₂NCSNH₂) | Thiazole derivative |
| Urea (H₂NCONH₂) | Pyrimidine derivative |
Table 2: Potential Heterocyclic Products from Reactions of this compound with Dinucleophiles
Utility in Polymer Chemistry as a Monomer Precursor
The presence of a polymerizable double bond in this compound makes it a potential monomer precursor for the synthesis of functionalized polymers. The bromine atoms can serve as handles for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain.
A patent has described the usefulness of alpha-halo acrylic esters in the preparation of polymers that can be used as plastics, rubbers, and adhesives. google.com The polymerization can proceed through free-radical or other mechanisms. The resulting polymers would possess reactive side chains that can be further functionalized. For instance, the bromine atoms could be replaced by other groups to tune the polymer's properties, or they could be used to initiate "grafting-from" polymerization to create more complex polymer architectures.
Furthermore, specialty acrylic esters are known to be used in cure-in-place coating technologies, often reacting via Michael addition with polyamines. pcimag.com This suggests that this compound could potentially be incorporated into such systems, where its reactive nature would contribute to the cross-linking and curing process.
Synthesis of Functionalized Monomers for Specialty Polymers
The dibromo-functionality of this compound serves as a key handle for the synthesis of novel functionalized monomers. These monomers can then be polymerized to create specialty polymers with desired characteristics such as flame retardancy, altered refractive index, or specific binding capabilities.
One common strategy involves the nucleophilic substitution of one or both bromine atoms. For instance, reaction with various nucleophiles can introduce a wide array of functional groups. While specific examples directly utilizing this compound in monomer synthesis are not extensively documented in readily available literature, the analogous reactivity of similar dihaloalkenes suggests its potential. For example, the reaction with phenols or thiophenols could lead to the formation of vinyl-ether or vinyl-thioether monomers. These monomers, upon polymerization, would yield polymers with high refractive indices or specific thermal properties.
| Reactant | Reaction Type | Potential Monomer Product | Potential Polymer Property |
| Phenols | Nucleophilic Substitution | Aryl vinyl ether | High refractive index |
| Thiophenols | Nucleophilic Substitution | Aryl vinyl thioether | Modified thermal properties |
| Alcohols | Nucleophilic Substitution | Dialkoxypropenoate | Increased flexibility |
Functionalization of Polymer Backbones via Post-Polymerization Modification
Post-polymerization modification is a powerful technique to introduce functional groups onto an existing polymer chain, thereby altering its properties without the need to synthesize a new monomer. This compound can be employed as a grafting agent to introduce bromine functionalities onto polymer backbones. These bromine atoms can then serve as reactive sites for further chemical transformations.
A potential application involves the grafting of this compound onto polymers containing nucleophilic sites, such as hydroxyl or amine groups. This would result in a polymer backbone decorated with reactive bromo-propenoate moieties. These moieties can then be subjected to further reactions, such as nucleophilic substitution or cross-linking, to fine-tune the polymer's properties. For example, grafting onto polyolefins that have been functionalized with maleic anhydride (B1165640) can introduce reactive sites for further modifications.
| Polymer Backbone | Grafting Chemistry | Functionalized Polymer | Potential Application |
| Poly(vinyl alcohol) | Etherification | PVA-g-dibromopropenoate | Flame retardant material |
| Poly(ethylene imine) | Amination | PEI-g-dibromopropenoate | Metal-chelating resin |
| Maleic anhydride-grafted Polypropylene | Imide/Ester formation | PP-g-MA-g-dibromopropenoate | Compatibilizer for blends |
Strategic Intermediate in Agrochemical and Pharmaceutical Research
The inherent reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds that form the core of many agrochemicals and pharmaceuticals.
Precursor for Diverse Agrochemical Scaffolds (synthetic routes only)
In the field of agrochemicals, the development of novel pesticides and herbicides with high efficacy and low environmental impact is crucial. This compound can serve as a starting material for the synthesis of various active ingredients.
One of the key synthetic routes involves the reaction of this compound with hydrazine derivatives to form pyrazole rings. Pyrazole-based compounds are known to exhibit a wide range of biological activities, including insecticidal and fungicidal properties. The reaction proceeds through a condensation-cyclization sequence, where the hydrazine reacts with the ester and one of the bromine atoms to form the heterocyclic ring.
Another potential application is in the synthesis of pyrethroid insecticides. While not a direct precursor in the traditional sense, the dibromo-vinylic structure of this compound is a key feature in some pyrethroid molecules. Synthetic strategies could involve the modification of the ester and subsequent coupling reactions to build the complex pyrethroid framework.
Building Block for Pharmaceutical Lead Compound Synthesis (synthetic routes only)
The synthesis of novel pharmaceutical agents often relies on the construction of complex molecular architectures. This compound provides a versatile platform for the synthesis of various heterocyclic systems that are prevalent in medicinal chemistry.
For instance, the reaction of this compound with amidines can lead to the formation of imidazole (B134444) derivatives. Imidazoles are a common scaffold in many pharmaceutical drugs, exhibiting a broad spectrum of biological activities. The synthesis involves the reaction of the amidine with the dibromo-compound, leading to a cyclization reaction to form the imidazole ring.
Furthermore, this compound can be a precursor for the synthesis of triazole-based antifungal agents. The synthetic route would likely involve reaction with a suitable nitrogen-containing nucleophile, such as a substituted hydrazine or an azide, followed by cyclization to form the triazole ring.
The Diels-Alder reaction represents another powerful tool for the construction of complex cyclic systems. Although specific examples with this compound are not prominently reported, its electron-deficient nature makes it a potential dienophile in reactions with various dienes, leading to the formation of six-membered rings that can be further elaborated into pharmaceutical lead compounds.
Finally, the synthesis of nucleoside analogs, which are crucial antiviral and anticancer agents, could potentially utilize this compound. The dibromo-functionality offers sites for the attachment of a sugar moiety and a nucleobase, key components of a nucleoside.
Environmental Fate and Transformation Studies
Photochemical Degradation Pathways in Environmental Systems
Photochemical degradation, driven by sunlight, is a primary mechanism for the transformation of many organic compounds in the environment. For Ethyl-(Z)-2,3-dibromopropenoate, this process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.
The photodegradation of organic compounds can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment. researchgate.net For halogenated compounds like this compound, the carbon-bromine (C-Br) bond is often susceptible to cleavage upon UV irradiation. The process generally follows first-order kinetics. nih.gov
The UV-induced transformation of brominated acrylates can proceed via cleavage of either the C-Br bonds or the C-O bonds of the carboxyl group. nih.gov In the case of this compound, absorption of UV light can lead to the homolytic cleavage of a C-Br bond, generating a bromine radical and an organic radical. This initiation step is a key process in the degradation of pyrethroids, which also contain halogen atoms. nih.gov Another potential mechanism involves dye-sensitization, where other molecules absorb light and transfer energy to the compound, leading to its degradation. researchgate.netresearchgate.net
While specific studies identifying the photodegradation products of this compound are limited, inferences can be drawn from related compounds. The major atmospheric loss process for some aromatic carbonyl compounds is photolysis, leading to products like phthalide. epa.gov For pyrethroids such as deltamethrin (B41696) and fenvalerate, photodegradation results in a variety of intermediate products. nih.gov In heterogeneous photocatalysis involving TiO2, photogenerated holes play a key role in the degradation of organic pollutants. nih.gov
Based on these analogous processes, potential photodegradation products of this compound could include debrominated derivatives, hydroxylated species, and smaller organic fragments resulting from the breakdown of the carbon backbone. The specific products would depend on environmental conditions such as the presence of water, oxygen, and other reactive species.
Hydrolytic Stability and Transformation in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The stability of an ester like this compound in aqueous environments is largely determined by its susceptibility to hydrolysis.
The hydrolysis of esters is typically catalyzed by acid or base. Alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgresearchgate.net In situations where the hydroxide ion concentration is in large excess, the reaction can be treated as a pseudo-first-order reaction. chemrxiv.org
The rate of hydrolysis is significantly influenced by pH. For many esters, the rate increases with either decreasing or increasing pH from neutral. For instance, the hydrolysis of ethylene (B1197577) dibromide at 25°C is faster at pH 5 than at pH 9, while at 45°C, the rate increases as the pH increases from 5 to 9. epa.gov Studies on ethyl acrylate (B77674), a structurally related α,β-unsaturated ester, have shown that the rate of base-catalyzed hydrolysis decreases with an increasing proportion of organic co-solvents like ethanol. researchgate.net The table below presents kinetic data for the alkaline hydrolysis of some synthetic organic esters, which can provide an indication of the potential hydrolysis rates for this compound under similar conditions.
Table 1: Second-Order Alkaline Hydrolysis Rate Constants for Selected Synthetic Organic Esters at Room Temperature
| Compound | pH | Rate Constant (M⁻¹ s⁻¹) |
|---|---|---|
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | 13 | (9.8 ± 1.3) × 10⁻³ |
| Butylparaben (BP) | 13 | (1.24 ± 0.17) × 10⁻⁴ |
| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | 13 | (4.8 ± 0.6) × 10⁻⁴ |
| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | 13 | (5.9 ± 0.8) × 10⁻² |
Data sourced from a study on synthetic organic esters and is intended to be illustrative for analogous compounds. researchgate.net
The hydrolysis of an ester bond in this compound would lead to the formation of (Z)-2,3-dibromopropenoic acid and ethanol. This reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group. The general mechanism for ester hydrolysis can proceed through different pathways, but for simple esters, it typically involves the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and the alcohol. youtube.com In addition to the ester hydrolysis, under certain conditions, dehydrohalogenation (the removal of a hydrogen and a halogen atom) can occur, leading to the formation of an alkene. youtube.comlibretexts.org
Biotransformation Pathways by Microorganisms (Mechanistic Perspective)
Microorganisms play a crucial role in the degradation of organic pollutants in the environment. The biotransformation of halogenated compounds like this compound is a key process in their natural attenuation.
The microbial degradation of halogenated compounds often involves enzymes called dehalogenases, which catalyze the cleavage of carbon-halogen bonds. nih.govnih.gov This can occur under both aerobic and anaerobic conditions. Several mechanisms of dehalogenation have been identified, including hydrolytic, reductive, and oxygenolytic dehalogenation. mdpi.com
For unsaturated aliphatic organohalogen compounds, specific enzymes such as 2-haloacrylate reductase and cis- and trans-3-chloroacrylic acid dehalogenases have been described. mdpi.com These enzymes can act on the carbon-carbon double bond in conjunction with dehalogenation. A common mechanism involves a nucleophilic attack by an active-site carboxylate group on the carbon atom bound to the halogen, forming an ester intermediate which is subsequently hydrolyzed. nih.gov
In the case of this compound, a plausible biotransformation pathway would involve initial enzymatic dehalogenation. This could be followed by the hydrolysis of the ester bond, leading to the formation of a halogenated or non-halogenated carboxylic acid, which can then enter central metabolic pathways of the microorganism. For example, studies on 3-chloropropanoic acid have shown that bacteria can utilize it as a sole carbon source, initiated by a dehalogenase that removes the chloride ion. researchgate.net The table below lists some microorganisms and the halogenated compounds they are known to degrade, illustrating the diversity of microbial dehalogenation capabilities.
Table 2: Examples of Microorganisms and their Dehalogenation Capabilities for Aliphatic Compounds
| Microorganism | Halogenated Compound Degraded | Enzyme Type |
|---|---|---|
| Dehalospirillum multivorans | Tetrachloroethene (PCE), Trichloroethene (TCE) | Reductive dehalogenase |
| Rhodococcus sp. | 3-Chloropropanoic acid | Dehalogenase |
| Agrobacterium radiobacter | 1,3-Dichloro-2-propanol | Haloalcohol dehalogenase |
This table provides examples of microbial dehalogenation and is not an exhaustive list. Data sourced from various studies on microbial degradation. mdpi.comresearchgate.netnih.gov
The complete mineralization of this compound would involve the sequential action of various enzymes, ultimately converting the organic molecule to carbon dioxide, water, and bromide ions. The efficiency of this process in natural environments depends on the presence of suitable microbial communities and favorable environmental conditions. nih.govresearchgate.net
Microbial Degradation Mechanisms
No studies documenting the microbial degradation of this compound were identified. Research into the biodegradation of other halogenated compounds suggests that the carbon-bromine bond can be susceptible to microbial action, often through dehalogenation reactions. nih.gov However, without specific studies on this compound, it is impossible to determine which microbial species, if any, are capable of its breakdown or the enzymatic pathways that would be involved.
Identification of Metabolites from Biotransformation
Consequently, with no data on its microbial degradation, there is no information available on the potential metabolites that could be formed from the biotransformation of this compound. The identification of metabolites is a critical step in assessing the full environmental impact of a parent compound, as some byproducts can be more persistent or toxic than the original substance.
Mobility and Distribution in Environmental Compartments
Adsorption/Desorption Processes in Soil and Sediment
There is a lack of research on the adsorption and desorption characteristics of this compound in soil and sediment. The mobility of organic compounds in these matrices is influenced by factors such as their water solubility, octanol-water partition coefficient (Kow), and the organic carbon content of the soil. mdpi.comnih.gov Without these fundamental data points for this compound, its potential for leaching into groundwater or binding to soil particles remains unknown.
Volatilization and Atmospheric Transport Considerations
Similarly, no studies were found that specifically address the volatilization potential or atmospheric transport of this compound. A compound's tendency to volatilize is related to its vapor pressure and Henry's Law constant. Halogenated compounds can be subject to long-range atmospheric transport, but without these key physical-chemical properties, the atmospheric fate of this compound cannot be predicted. echemi.com
Emerging Research Directions and Future Challenges
Development of Novel and Efficient Stereoselective Synthetic Routes
The current synthesis of Ethyl-(Z)-2,3-dibromopropenoate typically involves the reaction of 2,3-dibromoacrylic acid with ethanol. chembk.com However, the development of more sophisticated and efficient stereoselective synthetic routes remains a significant area for future research. The "Z" configuration of the double bond is crucial for its subsequent reactivity, and achieving high stereoselectivity is paramount.
Exploration of Unprecedented Reactivity Patterns and Catalysis
This compound is known to act as a nucleophile, a cross-coupling reagent, and a participant in cycloaddition reactions. chembk.com However, the full scope of its reactivity is far from being fully mapped. The presence of two bromine atoms on the double bond, along with an ester group, creates a unique electronic and steric environment that could lead to unprecedented reactivity.
One area of interest is its participation in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. mdpi.comlibretexts.org The electron-withdrawing nature of the bromine and ester groups makes it a potentially interesting dienophile in Diels-Alder reactions. libretexts.org Investigating its reactivity with a wide range of dienes could lead to the synthesis of novel and complex cyclic structures. Furthermore, its role as a precursor to organometallic reagents for cross-coupling reactions warrants deeper investigation, potentially leading to the formation of new carbon-carbon and carbon-heteroatom bonds under catalytic conditions.
New Applications as Chemical Building Blocks for Functional Materials
The presence of two bromine atoms makes this compound an attractive building block for the synthesis of functional materials. chembk.com Brominated compounds are known to impart useful properties to polymers, such as flame retardancy and a high refractive index. The double bond in this compound allows for its incorporation into polymer chains through polymerization reactions.
Future research could explore the synthesis of novel polymers and co-polymers incorporating this monomer. These materials could find applications in areas such as flame-retardant coatings, high-performance plastics, and optical materials. The ability to further functionalize the ester group opens up possibilities for creating materials with tailored properties. For example, hydrolysis of the ester to a carboxylic acid could provide a site for grafting other molecules or for creating cross-linked polymer networks. The synthesis of block copolymers, such as those involving poly(2-ethyl-2-oxazoline), is another avenue for creating novel biomaterials. nih.gov
Addressing Sustainability in Synthesis and Application
As with all chemical processes, addressing the sustainability of the synthesis and application of this compound is a critical challenge. Future research should focus on developing greener synthetic routes that utilize less hazardous reagents, reduce energy consumption, and minimize waste generation. This could involve the use of catalytic methods that operate under milder conditions and the exploration of bio-based starting materials.
Furthermore, considering the lifecycle of materials derived from this compound is essential. Designing polymers that are recyclable or biodegradable will be crucial for their long-term viability. The development of sustainable applications that address pressing societal needs, such as environmentally friendly flame retardants or materials for renewable energy technologies, will be a key driver of future research in this area.
Q & A
Q. What are the established synthetic routes for Ethyl-(Z)-2,3-dibromopropenoate, and what are the key reaction conditions?
this compound is typically synthesized via bromination of propenoate esters. A common method involves the addition of bromine to ethyl propiolate under controlled conditions to achieve regioselectivity. The stereochemical outcome (Z-configuration) is influenced by reaction temperature and solvent polarity. For example, using a non-polar solvent like dichloromethane at 0–5°C minimizes thermal isomerization, preserving the Z-isomer . Characterization via H NMR should show distinct vinyl proton splitting patterns (δ 6.5–7.0 ppm, J ≈ 12 Hz for Z-configuration) .
Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to identify vinyl protons (δ 6.5–7.0 ppm) and ester carbonyl (δ 165–170 ppm). H-H COSY confirms coupling between brominated carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 259.89 (calculated for CHBrO).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) to assess purity (>98%) and monitor degradation products .
Q. How does the steric and electronic environment of this compound influence its stability under varying storage conditions?
The compound is sensitive to light and heat due to its α,β-unsaturated ester structure. Storage at –20°C in amber vials under inert gas (e.g., argon) prevents radical-mediated decomposition. Stability studies using accelerated thermal gravimetric analysis (TGA) show decomposition onset at 80°C, with bromine loss as a primary degradation pathway .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of this compound formation in electrophilic bromination reactions?
The Z-isomer predominates due to kinetic control during bromine addition. Computational studies (DFT at B3LYP/6-31G*) indicate a lower activation energy for bromine approaching the propiolate triple bond anti to the ester group, forming a bromonium ion intermediate that favors Z-configuration upon ring opening. Solvent effects (e.g., THF vs. DCM) further modulate transition-state stabilization .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved during structural elucidation?
Conflicting C NMR signals (e.g., unexpected deshielding) may arise from residual solvents or impurities. Strategies include:
Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder cycloadditions?
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level reliably models frontier molecular orbitals (FMOs). The LUMO of this compound localizes on the β-carbon, making it electrophilic toward electron-rich dienes. Comparative studies with E-isomers show a 15–20% slower reaction rate due to steric hindrance from the Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
